5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2S2/c21-18-11-10-17(27-18)19(24)23-20-22-16(12-26-20)13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-12H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUGHPOVZFGIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenoxyphenyl Group: This step can be achieved via a Suzuki-Miyaura cross-coupling reaction, where a phenoxyphenyl boronic acid reacts with a halogenated thiazole derivative in the presence of a palladium catalyst.
Bromination: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the brominated thiophene carboxylic acid with an amine derivative of the thiazole compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the thiazole and thiophene rings.
Coupling Reactions: The phenoxyphenyl group can be further modified through coupling reactions, such as Suzuki-Miyaura or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with m-CPBA could introduce an epoxide group.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers. Its electronic properties make it suitable for applications in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism by which 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. The thiazole and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the phenoxyphenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of thiophene-carboxamide derivatives. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromo and nitro substituents enhance electrophilicity, improving interactions with bacterial enzymes (e.g., nitro groups in Compound 14 inhibit DNA gyrase) .
- Aromatic Moieties: The 4-phenoxyphenyl group in the target compound may enhance lipophilicity and membrane penetration compared to smaller substituents like methylpyridinyl (Compound 3) .
- Biological Specificity : Dichlorobenzyl-thiazole derivatives (e.g., 6d) exhibit anticancer activity, suggesting that bulky aromatic groups on the thiazole ring correlate with cytotoxicity .
Physicochemical Properties
- Lipophilicity: Phenoxyphenyl and dichlorobenzyl groups increase logP values, enhancing membrane permeability but risking solubility issues .
Biological Activity
5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₅H₁₃BrN₂O₂S
- Molecular Weight : 365.25 g/mol
- Melting Point : Not specified in available literature
The presence of bromine and the thiazole moiety in its structure suggests potential interactions with biological targets, making it a candidate for further investigation.
Biological Activity Overview
Research indicates that 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, although detailed mechanisms remain to be elucidated.
Antitumor Activity
In a study examining the antitumor effects of related compounds, derivatives similar to 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide were tested against human tumor cell lines (A549, K562, PC-3, T47D). The results indicated that certain analogs exhibited significant inhibitory activity with IC50 values ranging from 9.86 µM to 12.28 µM against specific cell lines .
Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of thiazole derivatives. Compounds structurally related to 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide showed varying degrees of activity against Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the phenoxy group significantly influenced antimicrobial potency .
The proposed mechanisms by which 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exerts its biological effects include:
- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells through cell cycle arrest at the G0/G1 phase.
- Reactive Oxygen Species (ROS) Accumulation : Evidence suggests that these compounds may increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death .
Data Summary
| Biological Activity | Target Cell Lines | IC50 Values (µM) | Notes |
|---|---|---|---|
| Antitumor | A549 | 9.86 | Significant inhibition observed |
| Antitumor | K562 | 12.28 | Selective for certain pathways |
| Antimicrobial | Various bacteria | Varies | Effective against both Gram-positive and Gram-negative strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
